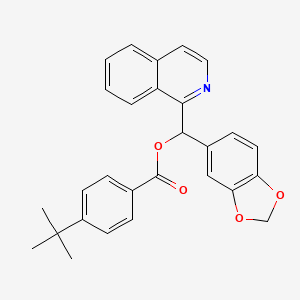
(2H-1,3-benzodioxol-5-yl)(isoquinolin-1-yl)methyl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound consists of three main components: a 2H-1,3-benzodioxol-5-yl group, an isoquinolin-1-yl group, and a 4-tert-butylbenzoate moiety.
- The 2H-1,3-benzodioxol-5-yl group is a fused aromatic ring system containing two oxygen atoms.
- Isoquinolin-1-yl refers to an isoquinoline ring with a nitrogen atom.
- The tert-butylbenzoate group contains a tert-butyl (tert-butyl = t-Bu) substituent attached to a benzoate (phenylcarboxylate) group.
- Overall, this compound exhibits structural complexity due to the combination of these functional groups.
Preparation Methods
- The synthetic route involves a two-step reaction:
- First, N-(4-acetylphenyl)quinoline-3-carboxamide is synthesized by reacting quinoline-3-carboxylic acid with thionyl chloride (SOCl₂) and subsequently adding 4-aminoacetophenone.
- Next, a Claisen–Schmidt reaction occurs between N-(4-acetylphenyl)quinoline-3-carboxamide and piperonal using KOH as a catalyst in ethanol under ultrasonic irradiation.
- The structure of the target compound is confirmed using FTIR, HRMS, and 1H/13C-NMR spectroscopy.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include thionyl chloride (SOCl₂), KOH, and piperonal.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
- This compound’s applications span multiple fields:
Chemistry: It serves as a versatile building block for further synthesis.
Biology: It may exhibit biological activity due to its complex structure.
Medicine: Potential as an anticancer agent or other therapeutic applications.
Industry: Used in the synthesis of other compounds or materials.
Mechanism of Action
- The exact mechanism remains to be explored, but it likely interacts with cellular targets or pathways due to its structural features.
- Further studies are needed to elucidate its specific effects.
Comparison with Similar Compounds
- Similar compounds include other benzodioxole-containing derivatives, isoquinoline-based molecules, and tert-butylbenzoates.
- Uniqueness lies in the combination of these three distinct functional groups.
Properties
Molecular Formula |
C28H25NO4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[1,3-benzodioxol-5-yl(isoquinolin-1-yl)methyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C28H25NO4/c1-28(2,3)21-11-8-19(9-12-21)27(30)33-26(20-10-13-23-24(16-20)32-17-31-23)25-22-7-5-4-6-18(22)14-15-29-25/h4-16,26H,17H2,1-3H3 |
InChI Key |
MAIXTLCTHSSOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C2=CC3=C(C=C2)OCO3)C4=NC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-hydroxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11659240.png)
![6-Amino-3-propyl-4-(2,4,6-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11659243.png)
![Ethyl 4-[5-(3,5-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11659246.png)
![N-(3,4-Dimethylphenyl)-2-{[(3,4-dimethylphenyl)carbamoyl]amino}benzamide](/img/structure/B11659264.png)
![Ethyl {[7-tert-butyl-3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B11659272.png)
![Ethyl 5-methyl-4-phenyl-2-[({2-[4-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B11659277.png)
![Ethyl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11659284.png)
![2-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11659286.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11659289.png)
![dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11659307.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11659309.png)
![N-(4-{[(2E)-2-(4-methoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11659313.png)
![methyl 4-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11659324.png)
![5-(2,3-dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11659326.png)
